Cas no 1368908-38-6 (5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid)

1368908-38-6 structure

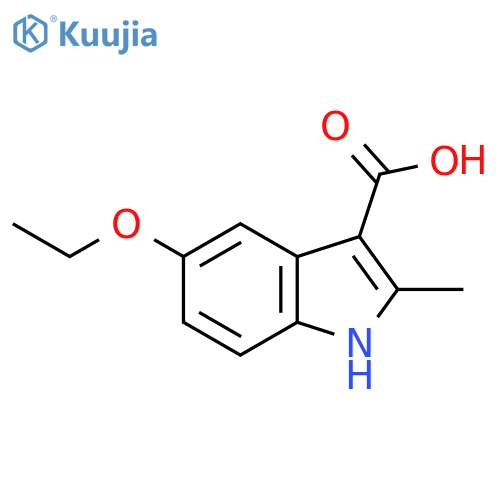

商品名:5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid

CAS番号:1368908-38-6

MF:C12H13NO3

メガワット:219.236523389816

MDL:MFCD21879065

CID:4784908

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid

-

- MDL: MFCD21879065

- インチ: 1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)11(12(14)15)7(2)13-10/h4-6,13H,3H2,1-2H3,(H,14,15)

- InChIKey: RUQVBVMYRGVVIK-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1C=CC2=C(C=1)C(C(=O)O)=C(C)N2

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 269

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 62.3

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 195104-10g |

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid |

1368908-38-6 | 10g |

$1600.00 | 2023-09-09 | ||

| Matrix Scientific | 195104-5g |

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid |

1368908-38-6 | 5g |

$1000.00 | 2023-09-09 | ||

| Matrix Scientific | 195104-0.500g |

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid |

1368908-38-6 | 0.500g |

$240.00 | 2023-09-09 |

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

1368908-38-6 (5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid) 関連製品

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬